molecular formula C20H28BrNO2 B602116 Ipratropium Bromide impurity F CAS No. 17812-46-3

Ipratropium Bromide impurity F

Cat. No.: B602116
CAS No.: 17812-46-3
M. Wt: 394.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ipratropium Bromide impurity F is a chemical compound that is structurally related to Ipratropium Bromide, a medication commonly used to treat chronic obstructive pulmonary disease and asthma. The impurity F is identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide . This compound is often studied to ensure the purity and efficacy of the pharmaceutical product.

Preparation Methods

The synthesis of Ipratropium Bromide impurity F involves several steps, typically starting with the preparation of the bicyclic structure, followed by the introduction of the phenylpropenoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .

Chemical Reactions Analysis

Ipratropium Bromide impurity F undergoes various chemical reactions, including:

Scientific Research Applications

Ipratropium Bromide impurity F is primarily used in scientific research to study the purity and stability of Ipratropium Bromide formulations. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. Additionally, it may be used in biological studies to understand the pharmacokinetics and pharmacodynamics of Ipratropium Bromide .

Mechanism of Action

The mechanism of action of Ipratropium Bromide impurity F is similar to that of Ipratropium Bromide. It acts as an antagonist of the muscarinic acetylcholine receptor, inhibiting the parasympathetic nervous system in the airways. This leads to the relaxation of smooth muscles and bronchodilation, which helps alleviate symptoms of bronchospasm .

Comparison with Similar Compounds

Ipratropium Bromide impurity F can be compared to other impurities and related compounds such as:

This compound is unique due to its specific structural configuration and the presence of the phenylpropenoyl group, which distinguishes it from other impurities and related compounds.

Properties

IUPAC Name

(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFTVJFJQGORK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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